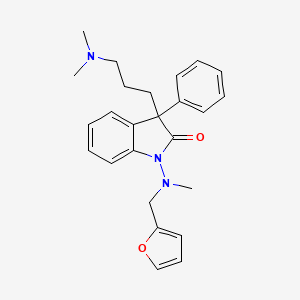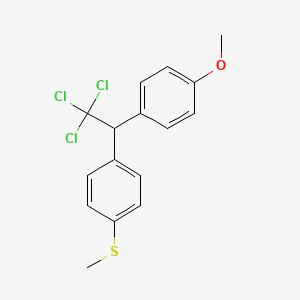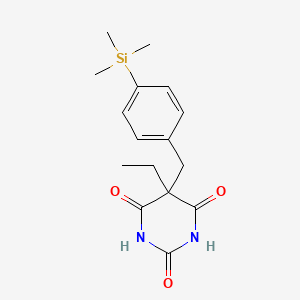![molecular formula C12H17NO3 B14693849 N-[(4-hydroxy-3-methoxyphenyl)methyl]-2-methylpropanamide CAS No. 34190-46-0](/img/structure/B14693849.png)
N-[(4-hydroxy-3-methoxyphenyl)methyl]-2-methylpropanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(4-hydroxy-3-methoxyphenyl)methyl]-2-methylpropanamide is an organic compound that belongs to the class of methoxyphenols This compound is characterized by the presence of a hydroxy group and a methoxy group attached to a benzene ring, along with a propanamide side chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-hydroxy-3-methoxyphenyl)methyl]-2-methylpropanamide typically involves the reaction of 4-hydroxy-3-methoxybenzaldehyde with 2-methylpropanamide under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the amide bond. The reaction conditions, including temperature and solvent, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity starting materials and optimized reaction conditions ensures the efficient production of the compound with minimal impurities. Industrial production methods also focus on cost-effectiveness and scalability to meet the demands of various applications.
化学反应分析
Types of Reactions
N-[(4-hydroxy-3-methoxyphenyl)methyl]-2-methylpropanamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group in the amide can be reduced to form an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-hydroxy-3-methoxybenzaldehyde.
Reduction: Formation of N-[(4-hydroxy-3-methoxyphenyl)methyl]-2-methylpropanamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
N-[(4-hydroxy-3-methoxyphenyl)methyl]-2-methylpropanamide has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and analgesic properties.
Industry: Utilized in the development of specialty chemicals and materials.
作用机制
The mechanism of action of N-[(4-hydroxy-3-methoxyphenyl)methyl]-2-methylpropanamide involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups play a crucial role in its binding affinity and activity. The compound may exert its effects by modulating enzyme activity, interacting with receptors, or altering cellular signaling pathways. Detailed studies on its mechanism of action are essential to understand its full potential and therapeutic applications.
相似化合物的比较
N-[(4-hydroxy-3-methoxyphenyl)methyl]-2-methylpropanamide can be compared with other similar compounds, such as:
N-[(4-hydroxy-3-methoxyphenyl)methyl]-decanamide: Known for its use in pharmaceutical testing.
4-hydroxy-3-methoxybenzaldehyde: A simpler analog with similar functional groups.
N-[(4-hydroxy-3-methoxyphenyl)methyl]octanamide: Another analog with a different side chain length.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for various applications.
属性
CAS 编号 |
34190-46-0 |
|---|---|
分子式 |
C12H17NO3 |
分子量 |
223.27 g/mol |
IUPAC 名称 |
N-[(4-hydroxy-3-methoxyphenyl)methyl]-2-methylpropanamide |
InChI |
InChI=1S/C12H17NO3/c1-8(2)12(15)13-7-9-4-5-10(14)11(6-9)16-3/h4-6,8,14H,7H2,1-3H3,(H,13,15) |
InChI 键 |
WRIBHSHCJJYENE-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C(=O)NCC1=CC(=C(C=C1)O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


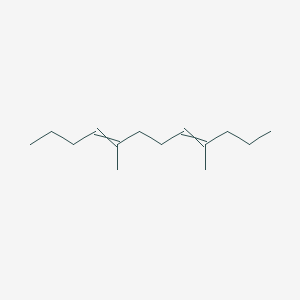
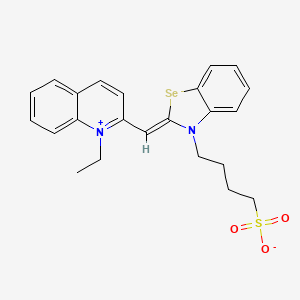
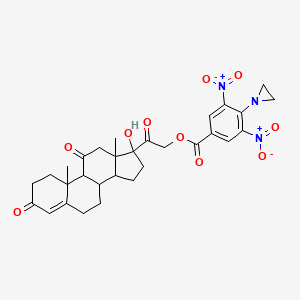
![2-[2-(3,5-Dichlorophenyl)hydrazinylidene]-4,4-dimethyl-3-oxopentanenitrile](/img/structure/B14693784.png)
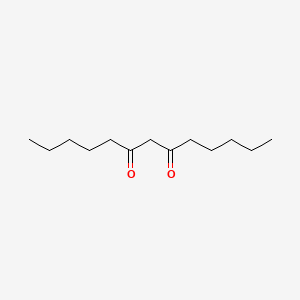
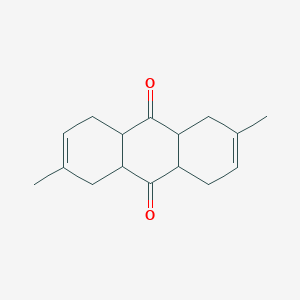
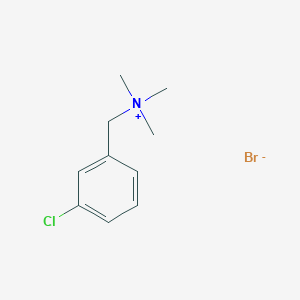
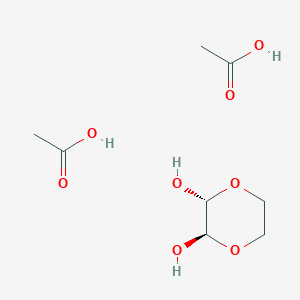
![3-Phenyl-8-propanoyl-3,8-diazabicyclo[3.2.1]octane-2,4-dione](/img/structure/B14693798.png)
